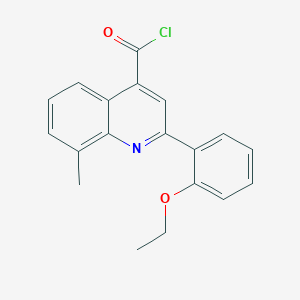

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Beschreibung

Chemical Structure and Properties 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160254-53-4) is a quinoline derivative characterized by a 2-ethoxyphenyl substituent at position 2 and a methyl group at position 8 on the quinoline core. The carbonyl chloride functional group at position 4 enhances its reactivity, making it valuable in synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution. This compound is listed in commercial catalogs (e.g., Combi-Blocks, Product QY-4676) with a purity of 95% .

Eigenschaften

IUPAC Name |

2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-3-23-17-10-5-4-8-14(17)16-11-15(19(20)22)13-9-6-7-12(2)18(13)21-16/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHOCZKBWCQEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199329 | |

| Record name | 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-53-4 | |

| Record name | 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Quinoline-4-carboxylic Acid Precursor

The foundational step in the preparation of 2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is the synthesis of the corresponding 2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid . This is typically achieved via a modified Pfitzinger reaction or related condensation methods:

Pfitzinger Reaction : This classical method involves the condensation of isatin derivatives with substituted acetophenones under basic or acidic conditions to form quinoline-4-carboxylic acids. For example, isatin reacts with 2-ethoxyacetophenone analogs to yield the 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid scaffold. The methyl substitution at the 8-position can be introduced by using appropriately substituted starting materials or via selective functionalization post-ring formation.

Reaction Conditions : Typically, isatin is suspended in ethanol and heated to dissolve, followed by the addition of a base such as potassium hydroxide. The substituted acetophenone derivative is then added dropwise, and the mixture is refluxed for an extended period (e.g., 48 hours) to ensure complete reaction. The product precipitates upon acidification and is isolated by filtration and washing.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Isatin + 2-ethoxyacetophenone | KOH in EtOH, reflux 48 h | 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Conversion of Quinoline-4-carboxylic Acid to Acyl Chloride

The next critical step is the transformation of the quinoline-4-carboxylic acid into the corresponding carbonyl chloride :

Thionyl Chloride Reaction : The carboxylic acid is suspended in thionyl chloride (SOCl₂) at low temperature (0 °C) and then refluxed for approximately 2 hours. This converts the acid group into the reactive acyl chloride functionality. After reflux, the mixture is cooled again to 0 °C to stabilize the product.

Work-up : The reaction mixture is typically concentrated under reduced pressure to remove excess thionyl chloride and byproducts. The acyl chloride is often used immediately in subsequent reactions due to its sensitivity to moisture.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 2 | Quinoline carboxylic acid + SOCl₂ | 0 °C to reflux 2 h | This compound |

Alternative Synthetic Routes and Catalytic Methods

Suzuki Coupling for Substituent Introduction : For introducing the 2-ethoxyphenyl substituent or other aryl groups, Suzuki cross-coupling reactions can be employed on suitable halogenated quinoline precursors. This method allows for late-stage diversification and functional group tolerance, especially when sensitive substituents are present.

Catalyst-Assisted Synthesis : Recent advances include the use of magnetic nanoparticle-supported catalysts to facilitate the synthesis of 2-arylquinoline-4-carboxylic acids under solvent-free conditions, improving yield and recyclability of catalysts. Such methods may be adapted for the preparation of the acid precursor before conversion to the acyl chloride.

Summary Table of Preparation Methods

Research Findings and Analytical Confirmation

The synthesized intermediates and final acyl chloride are characterized by standard spectroscopic methods such as IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry to confirm structure and purity.

The acyl chloride intermediate is typically handled under anhydrous conditions due to its reactivity and is often used immediately for further synthetic transformations such as amide or hydrazone formation.

Yields for the acid synthesis step are generally moderate to high, depending on reaction time and purity of starting materials, while the conversion to acyl chloride is usually quantitative under optimized conditions.

The preparation of This compound involves a well-established two-step process starting from isatin and 2-ethoxyacetophenone derivatives via the Pfitzinger reaction to form the quinoline-4-carboxylic acid, followed by conversion to the acyl chloride using thionyl chloride. Alternative synthetic strategies such as Suzuki coupling allow for flexible introduction of the 2-ethoxyphenyl group, and catalytic methods present greener options for the acid precursor synthesis. These methods are supported by detailed spectroscopic characterization and optimized reaction conditions documented in recent literature.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction Reactions: The compound can undergo reduction reactions to form quinoline derivatives with reduced functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation: Common reagents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions.

Major Products

Substitution Reactions: Products include quinoline derivatives with various functional groups such as amides, esters, and thioesters.

Oxidation Reactions: Products include quinoline N-oxides.

Reduction Reactions: Products include quinoline derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has a wide range of scientific research applications, including:

Biology: The compound is used in the study of biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of various enzymes, and can bind to receptors to modulate their activity. The specific pathways involved depend on the functional groups present on the quinoline core and the nature of the molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride and analogous quinoline carbonyl chlorides:

Key Observations:

- Substituent Position and Electronic Effects: The 2-ethoxyphenyl group in the target compound provides ortho-substitution, which may sterically hinder reactions compared to para-substituted analogs (e.g., 2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride). Methoxy (electron-donating) vs. ethoxy (moderately electron-donating) groups influence electronic density on the quinoline core .

- Halogen vs. Alkyl Substituents: Chlorine at position 8 (e.g., 8-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride) increases electrophilicity, favoring nucleophilic attacks, whereas methyl/ethyl groups enhance lipophilicity .

- Heterocyclic Modifications: Thienyl substituents (e.g., 2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride) introduce sulfur atoms, altering electronic conjugation and solubility .

Biologische Aktivität

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound features an ethoxy group and a carbonyl chloride moiety, which contribute to its unique chemical properties and biological interactions. Research indicates that quinoline derivatives often exhibit significant antimicrobial, anticancer, and enzyme-inhibitory activities, making them valuable in drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₁₉H₁₈ClN₃O₂

- Molecular Weight : 343.81 g/mol

The presence of the ethoxy group at the 2-position of the phenyl ring and the carbonyl chloride at the 4-position of the quinoline ring enhances its reactivity and biological activity.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antimicrobial properties against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis or function.

- Anticancer Properties : Quinoline derivatives, including this compound, have been investigated for their potential to inhibit cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. This interaction may modulate metabolic pathways relevant to disease processes.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Interactions : The compound can bind to active sites of enzymes or receptors, leading to inhibition or activation.

- Reactive Oxygen Species (ROS) Generation : Similar quinoline derivatives have been reported to generate ROS, which can lead to oxidative stress in target cells, contributing to their cytotoxic effects.

- Cell Signaling Modulation : The compound may influence cell signaling pathways involved in growth, differentiation, and apoptosis.

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

- Antimicrobial Study : A study demonstrated that a related quinoline derivative exhibited MIC values below 5 μM against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .

- Anticancer Research : Research on another quinoline derivative indicated that it could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that certain quinolines could effectively inhibit proteases involved in cancer progression .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, and what analytical techniques confirm its purity?

Answer:

-

Synthesis:

A common approach involves converting the corresponding carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, in analogous quinoline derivatives, POCl₃ was refluxed with the carboxylic acid and phenol derivatives to form esters or acyl chlorides .

Example protocol:- React 8-methylquinoline-4-carboxylic acid with 2-ethoxyphenol in the presence of POCl₃ at 353–363 K for 8 hours. Quench with sodium bicarbonate, precipitate the product, and recrystallize from ethanol .

-

Characterization:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., ethoxy group at C2, methyl at C8).

- HRMS: Verify molecular weight (expected MW: 341.8 g/mol, assuming C₁₉H₁₆ClNO₂).

- IR: Detect carbonyl (C=O) stretch (~1750 cm⁻¹) and C-Cl vibrations .

Q. How does the steric and electronic environment of the ethoxyphenyl group influence reactivity in cross-coupling reactions?

Answer:

- The ethoxy group (-OCH₂CH₃) is electron-donating, which can activate the phenyl ring toward electrophilic substitution but may sterically hinder reactions at the ortho position.

- Methodological insight:

- Use computational tools (e.g., DFT) to map electron density and steric maps. Compare with analogs like 4-chlorophenyl or methyl-substituted quinolines .

- Experimentally, monitor reaction kinetics under varying conditions (e.g., Suzuki-Miyaura coupling) to assess steric effects .

Q. What solvents and storage conditions are optimal for maintaining the stability of this acyl chloride?

Answer:

- Solvent compatibility:

Use anhydrous, aprotic solvents (e.g., dry toluene, THF) to prevent hydrolysis. Avoid protic solvents (e.g., water, alcohols). - Storage:

Store under inert gas (N₂/Ar) at -20°C in sealed, desiccated vials. Stability tests (TLC/HPLC) should be conducted monthly to detect degradation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., dihedral angles) between similar quinoline derivatives be resolved?

Answer:

- Case study: In 4-chlorophenyl quinoline-2-carboxylate, dihedral angles between quinoline and phenyl rings varied by 14.7° due to crystal packing forces .

- Resolution strategy:

- Perform multiple crystallizations under different conditions (solvent, temperature).

- Compare with computational models (e.g., Mercury CSD software) to identify packing-induced distortions .

- Validate via solid-state NMR or PXRD to correlate experimental and theoretical data.

Q. What strategies mitigate side reactions during nucleophilic acyl substitution with this compound?

Answer:

- Common side reactions: Hydrolysis (from moisture) or over-substitution (e.g., multiple acylations).

- Optimization:

- Use scavengers (e.g., molecular sieves) to control moisture .

- Employ bulky bases (e.g., DIPEA) to stabilize intermediates and reduce over-reaction .

- Monitor reaction progress via inline FTIR or LC-MS to detect byproducts early.

Q. How can computational modeling predict the bioactivity of derivatives synthesized from this compound?

Answer:

- Protocol:

- Use docking software (AutoDock Vina, Schrödinger) to simulate interactions with target proteins (e.g., kinases, receptors).

- Generate QSAR models using descriptors like logP, HOMO/LUMO energies, and steric parameters .

- Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

Answer:

- Key issues:

- Racemization at the quinoline C4 position under high-temperature conditions.

- Purification bottlenecks due to similar polarities of byproducts.

- Solutions:

- Optimize low-temperature reaction conditions (e.g., flow chemistry).

- Use chiral stationary phases (CSPs) in preparative HPLC for large-scale enantiomer separation .

Q. How does the methyl group at C8 influence spectroscopic properties compared to unsubstituted quinolines?

Answer:

- NMR shifts: The C8 methyl group causes upfield shifts in adjacent protons (C7 and C9) due to electron-donating effects.

- Mass spectrometry: The methyl group increases fragmentation stability, leading to distinct cleavage patterns (e.g., loss of COCl vs. CH₃ in MS/MS) .

Q. Data Contradiction Analysis Table

| Observation | Possible Causes | Resolution Methods |

|---|---|---|

| Varying melting points | Polymorphism or impurities | DSC analysis; recrystallization screening |

| Discrepant bioactivity results | Solvent-dependent aggregation | DLS for particle size; adjust assay buffers |

| Inconsistent NMR coupling constants | Conformational flexibility | Variable-temperature NMR; DFT calculations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.